molecular formula C16H20N4O2S B5210870 2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

Cat. No. B5210870
M. Wt: 332.4 g/mol
InChI Key: WMDJHURFJBDNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide, also known as MPB, is a compound that has been widely used in scientific research due to its unique properties. MPB is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This compound binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and an increase in the concentration of protons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the pH of the extracellular fluid, increase the concentration of carbon dioxide, and decrease the concentration of bicarbonate. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This compound has been shown to have little or no effect on other enzymes, making it a useful tool for studying carbonic anhydrase activity. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Another area of research is the investigation of the role of carbonic anhydrase in cancer progression and the potential use of carbonic anhydrase inhibitors as anticancer agents. Additionally, the use of this compound as a probe to study the binding of sulfonamides to carbonic anhydrase could lead to the development of new drugs with improved binding affinity and specificity.

Synthesis Methods

The synthesis method of 2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 6-(1-piperidinyl)-3-pyridazinecarboxylic acid. The reaction is carried out in the presence of a reducing agent such as zinc and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been used as a probe to study the binding of sulfonamides to carbonic anhydrase.

properties

IUPAC Name

2-methyl-5-(6-piperidin-1-ylpyridazin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-5-6-13(11-15(12)23(17,21)22)14-7-8-16(19-18-14)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H2,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJHURFJBDNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCC3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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